molecular formula C11H12FNO5S B479424 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 326609-39-6

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B479424
CAS No.: 326609-39-6
M. Wt: 289.28g/mol
InChI Key: YCAZLVRLLIGVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C11H12FNO5S It is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Sulfonylation: The 2-fluorobenzoic acid undergoes sulfonylation with chlorosulfonic acid to introduce the sulfonyl group.

    Morpholine Introduction: The sulfonylated intermediate is then reacted with morpholine to form the morpholin-4-ylsulfonyl derivative.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions involving bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance solubility and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of a morpholine ring.

    2-Fluoro-5-(ethylsulfonyl)benzoic acid: Similar structure with an ethyl group.

    2-Fluoro-5-(piperidin-4-ylsulfonyl)benzoic acid: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZLVRLLIGVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.